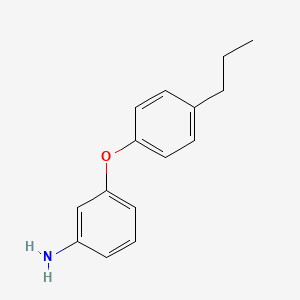

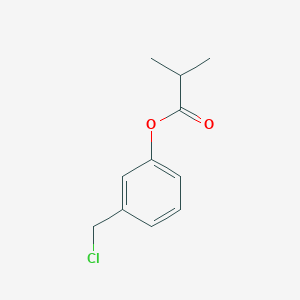

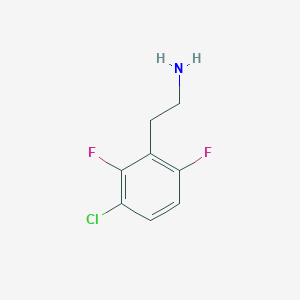

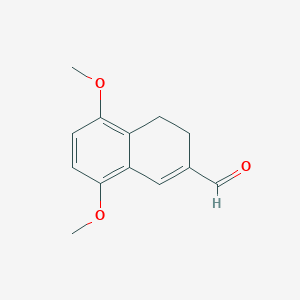

![molecular formula C17H16O4 B12437214 4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 525362-15-6](/img/structure/B12437214.png)

4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido [1,1'-bifenil]-4,4'-dicarboxílico, 2-metil-, éster dimetil: es un compuesto orgánico que pertenece a la clase de los derivados del bifenilo. Este compuesto se caracteriza por dos anillos de benceno unidos en las posiciones 1,1', con grupos de ácido carboxílico en las posiciones 4,4' y grupos éster metílico unidos a estos ácidos carboxílicos. El compuesto es conocido por sus aplicaciones en varios campos, incluyendo la síntesis orgánica, la ciencia de materiales y los productos farmacéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido [1,1'-bifenil]-4,4'-dicarboxílico, 2-metil-, éster dimetil, normalmente implica la esterificación del ácido [1,1'-bifenil]-4,4'-dicarboxílico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los grupos de ácido carboxílico a ésteres metílicos.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo. El proceso consiste en la alimentación continua de ácido [1,1'-bifenil]-4,4'-dicarboxílico y metanol al reactor, junto con un catalizador ácido. La mezcla de reacción se calienta a la temperatura deseada, y el producto se recoge y purifica continuamente.

Análisis De Reacciones Químicas

Tipos de reacciones:

Esterificación: El compuesto puede sufrir reacciones de esterificación para formar varios derivados de éster.

Hidrólisis: Los grupos éster metílico pueden hidrolizarse de nuevo a ácidos carboxílicos en condiciones ácidas o básicas.

Reacciones de sustitución: El núcleo de bifenilo puede sufrir reacciones de sustitución electrófila, similar al benceno.

Reactivos y condiciones comunes:

Esterificación: Metanol y un catalizador ácido (por ejemplo, ácido sulfúrico) en condiciones de reflujo.

Hidrólisis: Ácido acuoso (por ejemplo, ácido clorhídrico) o base (por ejemplo, hidróxido de sodio) en condiciones de reflujo.

Sustitución: Electrófilos como los halógenos o los grupos nitro en presencia de un catalizador ácido de Lewis.

Productos principales:

Hidrólisis: Ácido [1,1'-bifenil]-4,4'-dicarboxílico.

Sustitución: Varios derivados de bifenilo sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Química:

Síntesis orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Catálisis: Se emplea en la preparación de catalizadores para diversas reacciones orgánicas.

Biología y medicina:

Productos farmacéuticos: Se ha investigado su posible uso en el desarrollo de fármacos debido a su estructura de bifenilo, que es común en muchos compuestos biológicamente activos.

Industria:

Ciencia de materiales: Se utiliza en la producción de polímeros y otros materiales con propiedades específicas.

Electrónica: Se emplea en la fabricación de diodos emisores de luz orgánica (OLED) y otros dispositivos electrónicos.

Mecanismo De Acción

El mecanismo de acción del ácido [1,1'-bifenil]-4,4'-dicarboxílico, 2-metil-, éster dimetil, está relacionado principalmente con su capacidad para sufrir diversas reacciones químicas. El núcleo de bifenilo puede participar en reacciones de sustitución electrófila, mientras que los grupos éster pueden hidrolizarse o esterificarse aún más. Estas reacciones permiten que el compuesto interactúe con diferentes dianas y vías moleculares, lo que lo hace versátil en diversas aplicaciones.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido [1,1'-bifenil]-4,4'-dicarboxílico: El compuesto madre sin los grupos éster metílico.

Ácido [1,1'-bifenil]-4,4'-dicarboxílico, éster dimetil: Compuesto similar con ambos grupos de ácido carboxílico esterificados.

Ácido [1,1'-bifenil]-4,4'-dicarboxílico, 2-metil-: Compuesto similar con un grupo metil en uno de los ácidos carboxílicos.

Singularidad: La presencia de ambos grupos éster metílico en el ácido [1,1'-bifenil]-4,4'-dicarboxílico, 2-metil-, éster dimetil, lo hace más reactivo en las reacciones de esterificación e hidrólisis en comparación con su compuesto madre. Esta estructura única permite aplicaciones específicas en la síntesis orgánica y la ciencia de los materiales.

Propiedades

Número CAS |

525362-15-6 |

|---|---|

Fórmula molecular |

C17H16O4 |

Peso molecular |

284.31 g/mol |

Nombre IUPAC |

methyl 4-(4-methoxycarbonylphenyl)-3-methylbenzoate |

InChI |

InChI=1S/C17H16O4/c1-11-10-14(17(19)21-3)8-9-15(11)12-4-6-13(7-5-12)16(18)20-2/h4-10H,1-3H3 |

Clave InChI |

XYHQHSLMHJJXLU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.